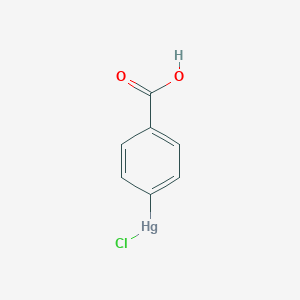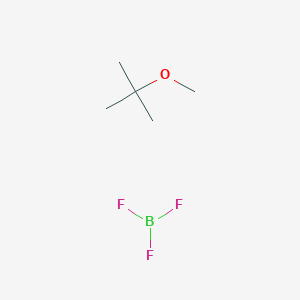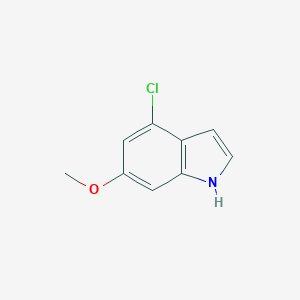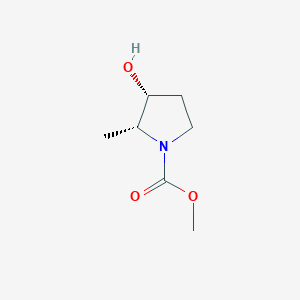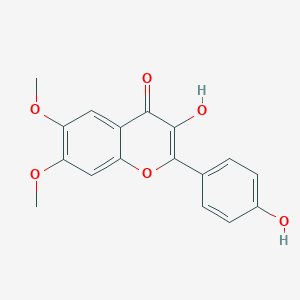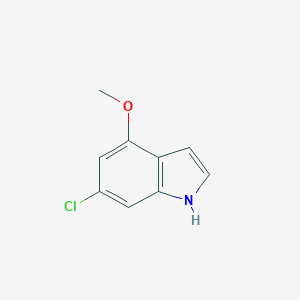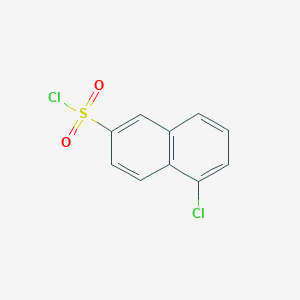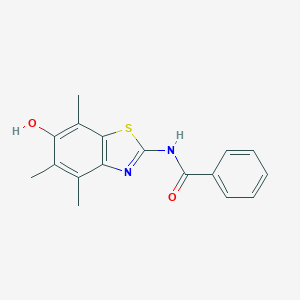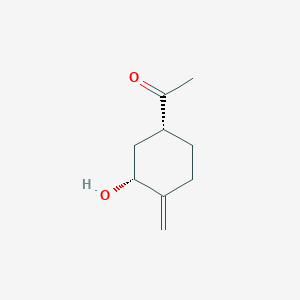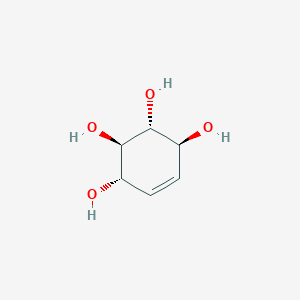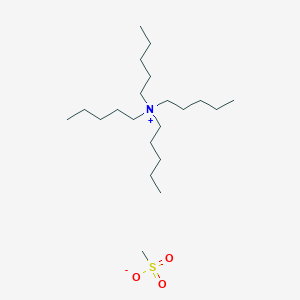
Tetrapentylammonium methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapentylammonium methanesulfonate (TPAM) is a chemical compound that is widely used in scientific research. It is a quaternary ammonium salt that is commonly used as a phase transfer catalyst and a counterion for anionic compounds. TPAM has a wide range of applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of Tetrapentylammonium methanesulfonate is not fully understood, but it is believed to involve the formation of ion pairs with anionic compounds. Tetrapentylammonium methanesulfonate has a positively charged nitrogen atom, which can interact with the negatively charged phosphate groups of DNA and RNA. This interaction stabilizes the anionic compounds and enhances their solubility in organic solvents. Tetrapentylammonium methanesulfonate also acts as a phase transfer catalyst by facilitating the transfer of reactants between two immiscible phases. The exact mechanism of this process is still under investigation.
生化学的および生理学的効果
Tetrapentylammonium methanesulfonate has been shown to have minimal biochemical and physiological effects. It is not toxic to cells or animals at low concentrations, and it does not interfere with normal cellular processes. However, high concentrations of Tetrapentylammonium methanesulfonate can cause cell death and other adverse effects, which limit its use in biological studies. Therefore, it is important to use Tetrapentylammonium methanesulfonate in the appropriate concentrations and under controlled conditions.
実験室実験の利点と制限
Tetrapentylammonium methanesulfonate has several advantages for lab experiments. It is a highly efficient phase transfer catalyst that can facilitate the transfer of reactants between two immiscible phases. It is also a stable and readily available compound that can be easily synthesized in high yields. However, Tetrapentylammonium methanesulfonate has some limitations for lab experiments. It can interfere with some biological processes at high concentrations, which limits its use in biological studies. It also has a limited solubility in some solvents, which can affect its efficiency as a phase transfer catalyst.
将来の方向性
There are several future directions for research on Tetrapentylammonium methanesulfonate. One area of research is the development of new methods for synthesizing Tetrapentylammonium methanesulfonate with improved yields and purity. Another area of research is the investigation of the mechanism of action of Tetrapentylammonium methanesulfonate in organic synthesis and biochemistry. This could lead to the development of new applications for Tetrapentylammonium methanesulfonate in these fields. Finally, there is a need for further studies on the toxicity and safety of Tetrapentylammonium methanesulfonate in biological systems, which could help to improve its use in biological studies.
合成法
Tetrapentylammonium methanesulfonate is synthesized by the reaction of pentylamine with methanesulfonic acid. The reaction proceeds in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization. The yield of Tetrapentylammonium methanesulfonate is typically high, and the purity can be easily determined by NMR spectroscopy.
科学的研究の応用
Tetrapentylammonium methanesulfonate has a wide range of applications in scientific research, particularly in organic chemistry and biochemistry. It is commonly used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between two immiscible phases. Tetrapentylammonium methanesulfonate is also used as a counterion for anionic compounds, such as DNA and RNA, in biochemical studies. It has been shown to enhance the solubility and stability of these compounds, which is essential for their characterization and analysis.
特性
CAS番号 |
113369-05-4 |
|---|---|
製品名 |
Tetrapentylammonium methanesulfonate |
分子式 |
C21H47NO3S |
分子量 |
393.7 g/mol |
IUPAC名 |
methanesulfonate;tetrapentylazanium |
InChI |
InChI=1S/C20H44N.CH4O3S/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-5(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
BRILRNUCXDTOGA-UHFFFAOYSA-M |
SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |
正規SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
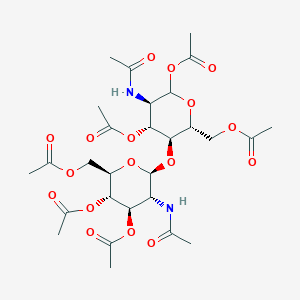
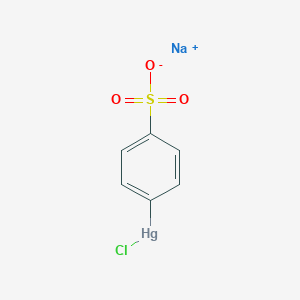
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
